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Compound of Interest

Compound Name: S-Methyl thioacetate

Cat. No.: B074164 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for the characterization of S-Methyl Thioacetate.

This technical guide provides a comprehensive overview of the spectroscopic data for S-
Methyl thioacetate (CH₃C(O)SCH₃), a key organosulfur compound. The information is tailored

for researchers, scientists, and professionals in drug development, offering a consolidated

resource for the identification and characterization of this molecule. This document presents

quantitative data in structured tables, details experimental protocols for data acquisition, and

includes visualizations to illustrate analytical workflows.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for S-Methyl thioacetate, including

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for S-Methyl
Thioacetate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.4 Singlet 3H -C(=O)CH₃

~2.4 Singlet 3H -SCH₃
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Note: Predicted chemical shifts. Experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for S-Methyl
Thioacetate

Chemical Shift (δ) ppm Assignment

~195 C=O

~30 -C(=O)CH₃

Value not found -SCH₃

Note: Predicted chemical shifts for the carbonyl and acetyl carbons. The chemical shift for the

S-methyl carbon is expected to be significantly lower.

Table 3: Infrared (IR) Spectroscopy Data for S-Methyl
Thioacetate

Wavenumber (cm⁻¹) Vibrational Mode

Data not found C=O stretch

Data not found C-H stretch

Data not found C-S stretch

Note: While the IR and Raman spectra of S-Methyl thioacetate have been determined, a

detailed list of absorption bands and their assignments was not available in the searched

resources.[1][2]

Table 4: Mass Spectrometry (MS) Data for S-Methyl
Thioacetate

m/z Relative Intensity Fragmentation

43 100% (Base Peak) [CH₃CO]⁺

90 High [M]⁺ (Molecular Ion)

45 Moderate [CHS]⁺ or [CH₃S]⁺
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Source: GC-MS data from PubChem.[3][4]

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

accurate interpretation. The following sections outline the general procedures for NMR, IR, and

MS analysis of S-Methyl thioacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of S-Methyl thioacetate.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as

chloroform-d (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If the solution contains particulate matter, filter it through a small plug of glass wool into the

NMR tube.

¹H NMR Spectroscopy Parameters:

Instrument: 400 or 500 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: Approximately -2 to 12 ppm

¹³C NMR Spectroscopy Parameters:

Instrument: 100 or 125 MHz NMR Spectrometer

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
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Number of Scans: 1024 or more

Relaxation Delay: 2 seconds

Spectral Width: Approximately 0 to 220 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Correct the phase of the spectrum.

Apply a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Identify and list the chemical shifts of all peaks.

Infrared (IR) Spectroscopy
Sample Preparation (ATR-Neat):

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Place a small drop of neat S-Methyl thioacetate directly onto the ATR crystal.

Instrument Parameters:

Instrument: Bruker Tensor 27 FT-IR Spectrometer or equivalent.[3][4]

Technique: ATR-Neat.[3][4]

Spectral Range: Typically 4000-400 cm⁻¹.

Number of Scans: 16-32.
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Resolution: 4 cm⁻¹.

Data Processing:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Sample Preparation for GC-MS:

Prepare a dilute solution of S-Methyl thioacetate (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Gas Chromatograph:

Injector Temperature: 250°C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

Carrier Gas: Helium.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-200.
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Data Processing:

Identify the peak corresponding to S-Methyl thioacetate in the total ion chromatogram

(TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways to explain the observed fragments.

Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflows for the

spectroscopic analysis of S-Methyl thioacetate.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion
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General Spectroscopic Analysis Workflow
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Proposed Mass Spectrometry Fragmentation of S-Methyl Thioacetate

[CH₃C(O)SCH₃]⁺
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 - H₂
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Proposed Mass Spectrometry Fragmentation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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